Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate
Description
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety at the 2-position.
Properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-8(12)4-5-15-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLMSBZDMADPST-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227796-78-1 | |
| Record name | rac-tert-butyl N-{[(2R,4R)-4-aminooxan-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxane derivative. One common method involves the use of tert-butyl carbamate and a protected oxane derivative, followed by deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to yield amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several carbamate derivatives, differing in ring systems, substituents, and stereochemistry. Below is a comparative analysis based on the evidence provided:
Table 1: Structural and Functional Comparison of Tert-butyl Carbamate Derivatives
Key Observations from Comparison
Ring System Diversity :
- The target compound’s tetrahydropyran ring (6-membered) contrasts with pyrrolidine (5-membered, ) and cyclopentane (5-membered, ) derivatives. Larger rings like tetrahydropyran may confer enhanced conformational flexibility or metabolic stability compared to smaller rings .
Substituent Effects: The 4-amino group in the target compound is nucleophilic and prone to further functionalization (e.g., coupling with electrophiles). In contrast, 4-cyano () or 4-fluoro () substituents introduce electronic effects (e.g., electron-withdrawing properties) that alter reactivity and solubility . Hydroxy () and methoxy () groups enhance hydrophilicity, while tert-butyl groups improve lipophilicity and steric protection of the carbamate .
Stereochemical Influence :
- The (2S,4S) configuration in the target compound and fluoropyrrolidine derivatives () is critical for chiral recognition in drug-receptor interactions. For example, enantiomers of hydroxycyclopentyl carbamates () exhibit distinct biological activities .
Synthetic Utility :
- Compounds like the target molecule and its analogs () are synthesized via Pd-catalyzed cross-couplings or nucleophilic substitutions, with Boc protection ensuring stability during multi-step syntheses .
Applications :
- Pyrrolidine and piperidine carbamates () are common in kinase inhibitors (e.g., JAK/STAT inhibitors), while tetrahydropyran derivatives () may serve as precursors for antiviral or anticancer agents .
Biological Activity
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is a carbamate derivative characterized by its unique stereochemistry and the presence of an oxane ring. This compound has gained attention in various fields of research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H22N2O3
- CAS Number : 2307738-26-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It may function as an inhibitor or activator depending on the context of its application. The mechanism involves binding to active sites of enzymes or interacting with receptor proteins, which can lead to modulation of various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease. The compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, suggesting potent activity against this target .
Neuroprotective Effects
In vitro studies have shown that this compound can protect astrocytes from toxicity induced by amyloid-beta (Aβ) peptides. The presence of this compound resulted in improved cell viability when exposed to Aβ 1-42, indicating its potential role in neuroprotection .
Case Studies
- In Vitro Studies : A study assessing the protective effects of this compound on astrocytes revealed that treatment with the compound significantly improved cell viability in the presence of Aβ 1-42. The results indicated a reduction in TNF-α levels and free radicals, which are associated with neuroinflammation .
- In Vivo Models : In animal models simulating Alzheimer's disease, the compound's administration resulted in reduced Aβ aggregation and improved cognitive functions compared to untreated controls. However, the bioavailability of the compound in the brain was noted as a limiting factor for its efficacy .
Data Table: Summary of Biological Activity
| Activity Type | Target | Effect | IC50/Ki Value |
|---|---|---|---|
| Enzyme Inhibition | β-secretase | Inhibition | 15.4 nM |
| Enzyme Inhibition | Acetylcholinesterase | Inhibition | K_i = 0.17 μM |
| Neuroprotection | Astrocytes | Increased cell viability | Not specified |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via multi-step protocols involving carbamate protection of amine groups. For example, tert-butyl carbamate intermediates are generated using Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions with catalysts like CuI or Pd(PPh₃)₂Cl₂ in THF or EtOAC solvents . Key steps include coupling reactions (e.g., with pyrimidine derivatives) and purification via column chromatography. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields (>60% reported in some cases) .
Q. How can the stereochemical configuration of (2S,4S)-4-aminooxan-2-yl be confirmed experimentally?
- Answer : X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for absolute configuration determination . Complementary methods include chiral HPLC (e.g., using polysaccharide columns) and NMR spectroscopy with chiral solvating agents to resolve diastereomeric signals .
Q. What physicochemical properties are critical for experimental design, and how are they measured?
- Answer : Key properties include:
- LogP : Determined via reversed-phase HPLC or calculated using software like ChemAxon. Reported LogP for related carbamates is ~7.39 .
- Melting Point : Measured via differential scanning calorimetry (DSC). Values range from 40–118°C depending on substituents .
- PSA (Polar Surface Area) : Calculated computationally (e.g., 65.29 Ų) to predict solubility and membrane permeability .
Advanced Research Questions
Q. How can mechanistic insights into coupling reactions involving tert-butyl carbamates be obtained?
- Answer : Kinetic studies (e.g., monitoring reaction progress via LC-MS) and isotopic labeling (e.g., ¹⁵N/²H) can elucidate catalytic cycles. For example, Pd-mediated cross-coupling reactions with pyrimidine derivatives show rate dependence on ligand steric effects and base strength . Computational DFT modeling further identifies transition states and regioselectivity .
Q. What strategies resolve challenges in isolating stereoisomers during synthesis?
- Answer : Diastereomeric salts (e.g., using chiral acids like para-toluenesulfonic acid) or enzymatic resolution (lipases/esterases) are effective. For tert-butyl carbamates, fractional crystallization in ethanol/water mixtures achieves >95% enantiomeric excess (e.e.) .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., serine proteases) identifies binding modes. MD simulations assess stability of hydrogen bonds between the carbamate group and catalytic residues (e.g., Asp-189 in trypsin-like enzymes) .
Q. How should researchers address contradictory data in reported melting points or LogP values?
- Answer : Replicate experiments under standardized conditions (e.g., heating rate in DSC). Cross-validate LogP via shake-flask experiments (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3). Discrepancies often arise from polymorphic forms or hydration states .
Q. What role does this compound play in the development of protease inhibitors?
- Answer : As a chiral intermediate, it is used to synthesize peptidomimetics targeting enzymes like HIV protease or thrombin. For example, its 4-aminooxane moiety mimics transition-state tetrahedral geometry, enhancing binding affinity .
Methodological Notes
- Stereochemical Analysis : Always correlate XRD data with spectroscopic results (e.g., NOESY for spatial proximity) .
- Purification : Use gradient elution in flash chromatography (hexane/EtOAc) to separate Boc-protected intermediates .
- Safety : Despite low acute toxicity (GHS Category 5), handle in fume hoods due to potential dust inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
